butyl 3-amino-4-piperidin-1-ylbenzoate

Description

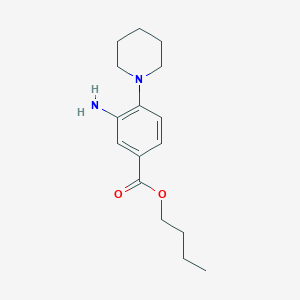

Butyl 3-amino-4-piperidin-1-ylbenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with an amino group (-NH₂) at the 3-position and a piperidine ring at the 4-position of the aromatic ring, with a butyl ester group at the carboxylate position. Its physicochemical properties can be inferred from structural analogs, such as butyl esters (e.g., butyl acrylate) and aromatic amines, which are discussed in the comparison below.

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

butyl 3-amino-4-piperidin-1-ylbenzoate |

InChI |

InChI=1S/C16H24N2O2/c1-2-3-11-20-16(19)13-7-8-15(14(17)12-13)18-9-5-4-6-10-18/h7-8,12H,2-6,9-11,17H2,1H3 |

InChI Key |

MEAIVXUKYWHQLJ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-amino-4-piperidin-1-ylbenzoate typically involves the following steps:

Formation of the Benzoate Ester: The initial step involves the esterification of 3-amino-4-hydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid.

Introduction of the Piperidine Ring: The next step involves the nucleophilic substitution reaction where the hydroxyl group of the benzoate ester is replaced by a piperidin-1-yl group. This can be achieved using piperidine and a suitable base like potassium carbonate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

butyl 3-amino-4-piperidin-1-ylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

butyl 3-amino-4-piperidin-1-ylbenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of butyl 3-amino-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring and amino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares butyl 3-amino-4-piperidin-1-ylbenzoate with structurally or functionally related compounds from the evidence, focusing on physicochemical properties, toxicity, and applications.

Table 1: Key Properties of Butyl Derivatives

Structural and Functional Differences

- Butyl Acrylate : A simple acrylate ester with high flammability (flash point 37°C ) and irritancy (skin/eye irritation ). Used in industrial polymer production due to its reactivity .

- Butyl Carbitol/Carbitol Acetate : Glycol ethers with high boiling points and water miscibility, serving as slow-evaporating solvents in inks and cleaners .

- Butyl Acetate : A volatile ester with fruity odor, used in coatings and adhesives .

- This compound: The aromatic amine and piperidine groups likely increase polarity and bioavailability compared to industrial esters.

Regulatory and Environmental Considerations

- Butyl Acrylate : Listed in global chemical inventories (TSCA, IECSC, etc.) and regulated for transport (UN 2348, Class 3 ).

- This compound: Likely requires registration under REACH or analogous frameworks if produced commercially. Its environmental persistence is uncertain but may be lower than non-polar esters due to higher solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.